molecular formula C12H16O3 B14892950 Methyl 2-(4-methoxyphenyl)butanoate

Methyl 2-(4-methoxyphenyl)butanoate

Cat. No.: B14892950
M. Wt: 208.25 g/mol
InChI Key: BNODHOQXKOUMHA-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)butanoate is an ester derivative featuring a butanoate backbone substituted at the second carbon with a 4-methoxyphenyl group. The methoxy (-OCH₃) substituent on the aromatic ring imparts electron-donating effects, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-4-11(12(13)15-3)9-5-7-10(14-2)8-6-9/h5-8,11H,4H2,1-3H3

InChI Key

BNODHOQXKOUMHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxyphenyl)butanoate can be synthesized through the esterification of 2-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

    Hydrolysis: 2-(4-methoxyphenyl)butanoic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Depends on the nucleophile used.

Comparison with Similar Compounds

Positional Isomers: Methyl 4-(4-Methoxyphenyl)butanoate (CAS 20637-08-5)

Structural Difference: The methoxyphenyl group is attached at the fourth carbon of the butanoate chain instead of the second. Impact:

  • For example, the 4-substituted isomer may exhibit lower crystallinity due to reduced symmetry .
  • Reactivity : The ester group’s position influences steric hindrance during nucleophilic acyl substitution reactions.

Substituted Phenyl Analogs: Methyl 2-Phenylbutanoate and Methyl 4-Phenylbutanoate

Structural Difference : Replacement of the 4-methoxyphenyl group with a simple phenyl ring.
Impact :

  • Electronic Effects : The absence of the methoxy group removes electron-donating resonance effects, reducing the aromatic ring’s activation toward electrophilic substitution.
  • Applications : Phenyl-substituted analogs are less polar, impacting their solubility in hydrophilic solvents compared to the methoxy derivative .

Functionalized Derivatives: Methyl 2-Hydroxy-4-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Structural Difference : Addition of a hydroxy (-OH), oxo (=O), and trifluoromethyl (-CF₃) group.
Impact :

  • Polarity and Acidity : The hydroxy group increases hydrogen-bonding capacity, while the electron-withdrawing -CF₃ group enhances acidity at the α-carbon.
  • Biological Activity : Such modifications are often leveraged in drug design to improve metabolic stability and target binding .

Ethyl Ester Analogs: Ethyl 4-(4-Methoxyphenyl)butanoate Derivatives

Structural Difference: Ethyl ester group instead of methyl, with additional substituents like amino or fluorophenyl groups. Impact:

  • Volatility : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight.

Amino-Substituted Derivatives: 2-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl 4-Aminobutanoate

Structural Difference: Incorporation of an amino (-NH₂) group and a ketone moiety. Impact:

  • Solubility: The amino group introduces basicity, enabling salt formation in acidic environments.
  • Applications : Such derivatives are explored in prodrug formulations to enhance water solubility .

Data Table: Key Properties of Methyl 2-(4-Methoxyphenyl)butanoate and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound C₁₂H₁₆O₃ 208.25 Ester, 4-methoxyphenyl Moderate polarity, electron-rich aromatic
Methyl 4-(4-methoxyphenyl)butanoate C₁₂H₁₆O₃ 208.25 Ester (positional isomer) Lower symmetry, potential reduced mp
Methyl 2-phenylbutanoate C₁₁H₁₄O₂ 178.23 Ester, phenyl Lower polarity, higher lipophilicity
Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate C₁₃H₁₃F₃O₅ 306.23 Ester, -CF₃, -OH, =O High acidity, enhanced stability
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₀H₂₁FNO₃ 342.39 Ethyl ester, -F, amino Improved bioavailability

Biological Activity

Methyl 2-(4-methoxyphenyl)butanoate is a compound of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H16O3 and a molecular weight of approximately 208.25 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its solubility and absorption characteristics in biological systems. The compound's structure is depicted as follows:

Property Value
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Functional GroupsEster, Methoxy

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The methoxy group contributes to its ability to scavenge free radicals, which can help mitigate oxidative stress in cells. Studies have shown that compounds with similar structures often demonstrate radical scavenging activity, suggesting that this compound may play a role in protecting cells from oxidative damage.

2. Anti-inflammatory Effects

This compound has been implicated in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. These findings warrant further investigation into its potential as a chemotherapeutic agent.

The biological activities of this compound are believed to be mediated through its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.
  • Cell Signaling Modulation: It could influence cell signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
  • Antioxidant Pathways: By enhancing the activity of endogenous antioxidant enzymes, it may help maintain cellular redox balance.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies on Cancer Cells:
    • A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .
  • Inflammation Models:
    • In animal models of acute inflammation, administration of the compound led to decreased levels of inflammatory cytokines and improved clinical scores compared to control groups.
  • Antioxidant Efficacy:
    • A comparative analysis demonstrated that this compound exhibited higher antioxidant activity than several known antioxidants, highlighting its potential as a natural antioxidant agent.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~170–175 ppm) signals. Aromatic protons appear as doublets (δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion ([M⁺]) and fragment ions (e.g., loss of –OCH₃) validate structure .

How can researchers resolve discrepancies in spectral data during synthesis?

Advanced
Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Cross-validation : Compare NMR with computational predictions (DFT) .
  • Impurity profiling : Use HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) to isolate and identify byproducts .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

What strategies assess the biological activity of this compound derivatives?

Q. Advanced

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays .
  • Structure-Activity Relationship (SAR) : Modify the butanoate chain or methoxy group to evaluate potency changes .
  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase) to prioritize derivatives .

What precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure.
  • Waste disposal : Segregate organic waste and consult certified agencies for incineration .

How can impurities in synthesis be identified and quantified?

Q. Advanced

  • HPLC-MS : Quantify residual starting materials (e.g., 2-(4-methoxyphenyl)butanoic acid) using a reverse-phase column and external calibration .
  • GC-FID : Monitor volatile byproducts (e.g., methyl esters of side-chain acids) .
  • Reference standards : Compare retention times with pharmacopeial impurities (e.g., EP/JP reference materials) .

What crystallographic methods determine the compound’s structure?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and packing motifs. For example, similar esters show planar aromatic rings and ester group torsion angles of ~120° .
  • Powder XRD : Assess polymorphism or crystallinity in bulk samples .

What factors influence the compound’s stability under storage?

Q. Advanced

  • Temperature : Store at –20°C to slow hydrolysis; room temperature increases ester degradation by 5%/month .
  • Light : UV exposure accelerates methoxy group oxidation; use amber vials .
  • Humidity : Desiccants (silica gel) prevent moisture-induced ester hydrolysis .

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